molecular formula C6H7N3 B1319207 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile CAS No. 41065-00-3

2-(1-Methyl-1H-imidazol-4-yl)acetonitrile

Cat. No.: B1319207
CAS No.: 41065-00-3
M. Wt: 121.14 g/mol
InChI Key: AKRPAXQMAVWPSU-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-4-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a nitrile group (-CN) attached to the carbon atom at the 2-position of the imidazole ring, which is further substituted with a methyl group at the 1-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(1-Methyl-1H-imidazol-4-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the heme group of the enzyme, affecting its catalytic activity. Additionally, this compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Furthermore, this compound can alter cellular metabolism by inhibiting glycolysis and promoting gluconeogenesis, which can impact energy production and overall cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme iron atom, which can inhibit or activate the enzyme’s catalytic function . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function and overall health becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetonitrile can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Industrial Production Methods

Industrial production methods for imidazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary amines.

Scientific Research Applications

2-(1-Methyl-1H-imidazol-4-yl)acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with a methyl group at the 1-position.

    2-(1H-Imidazol-4-yl)acetonitrile: Similar structure but without the methyl group at the 1-position.

    4-Imidazolylacetonitrile: Another imidazole derivative with the nitrile group at the 4-position.

Uniqueness

2-(1-Methyl-1H-imidazol-4-yl)acetonitrile is unique due to the presence of both a nitrile group and a methyl group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-methylimidazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRPAXQMAVWPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41065-00-3
Record name 2-(1-methyl-1H-imidazol-4-yl)acetonitrile
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